molecular formula C7H16N2O2S B2938856 3,3-Dimethyl-1-methylsulfonylpiperazine CAS No. 141923-89-9

3,3-Dimethyl-1-methylsulfonylpiperazine

Cat. No. B2938856
CAS RN: 141923-89-9
M. Wt: 192.28
InChI Key: XGPSKFQWNTUFSH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-methylsulfonylpiperazine is a chemical compound with the molecular formula C7H16N2O2S . It contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfonamide (thio-/dithio-) .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring, a secondary aliphatic amine, and a sulfonamide . It has 2 double bonds and 1 rotatable bond .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.28 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Photocatalytic Oxidation of Sulfur Compounds

Photocatalytic treatment using TiO2-based materials has been explored for the oxidation of sulfur compounds, including methanethiol, dimethylsulfide, and dimethyldisulfide. These compounds are by-products of industrial processes and contribute to pollution. The study focused on the efficiency of different photocatalytic processes in reducing these compounds' harmful effects. Alternative materials based on aromatic photosensitizers were compared to conventional TiO2-based materials, revealing distinct oxidation products and pathways, suggesting their potential application in industrial and water treatment plants to mitigate sulfur compound pollution (Cantau et al., 2007).

Oral Malodor Mechanisms and Analysis

A review focused on the origins and mechanisms behind oral malodor, highlighting the role of sulfur-containing compounds in creating offensive odors. The study provided insights into how physiological conditions, such as reduced saliva flow, contribute to malodor intensity. It suggested that understanding these mechanisms could lead to better strategies for managing oral malodor in clinical settings (Tonzetich, 1977).

Novel Synthesis of Omeprazole

Research into novel methods of synthesizing omeprazole, a proton pump inhibitor used to treat ulcers, was reviewed. The study highlighted the importance of understanding pharmaceutical impurities and their effects on drug development and safety. This insight into omeprazole synthesis and its impurities could aid in the creation of more effective and safer proton pump inhibitors (Saini et al., 2019).

Hydrogen Bonding in Dimethyl Sulfoxide Mixtures

A review of dimethyl sulfoxide (DMSO) interactions with cosolvents through hydrogen bonding highlighted DMSO's role as a solvent in various scientific and industrial applications. Understanding these interactions can improve the use of DMSO in solvent systems, enhancing its application in research and industry settings (Kiefer et al., 2011).

Bioactive Diketopiperazines

Diketopiperazines, including compounds structurally related to 3,3-Dimethyl-1-methylsulfonylpiperazine, have been reviewed for their bioactive properties and potential in drug discovery. The study summarized the bioactivities of these compounds, such as anti-tumor and neuroprotective effects, indicating their significance in medicinal chemistry (Wang et al., 2013).

properties

IUPAC Name

3,3-dimethyl-1-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-7(2)6-9(5-4-8-7)12(3,10)11/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPSKFQWNTUFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141923-89-9
Record name 1-methanesulfonyl-3,3-dimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 52.8 g of methanesulphonyl chloride in 100 ml of toluene is added dropwise to a mixture of 52.6 g of 2,2-dimethylpiperazine, 69.9 g of potassium carbonate and 150 ml of toluene, the internal temperature rising to about 55° C. After a stirring time of 3 hours, the insoluble fraction is filtered off with suction and the toluene solution is evaporated in vacuo. The oil which remains gradually solidifies and is recrystallised from isopropanol for purification.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
52.6 g
Type
reactant
Reaction Step One
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,2-dimethylpiperazine-1-carboxylic acid tert-butyl ester (1.0 g, 4.60 mmol) and NEt3 (1.3 mL, 9.34 mmol) in DCM (11 mL) was cooled to 0° C. before the drop wise addition of a solution of methanesulfonyl chloride (580 mg, 5.00 mmol) in DCM (2 mL). The resulting mixture was warmed to r.t. and allowed to stir for 30 min before H2O was added. The organic phase was dried (phase separator) and concentrated in vacuo. The resulting residue was dissolved in DCM (10 mL) and TFA (2 mL) was added. The resulting mixture was allowed to stir at r.t. for 30 min then concentrated in vacuo. The resulting residue was partitioned between DCM and sat. aq. NaHCO3 and the aqueous phase was loaded onto an Isolute® SCX-2 cartridge which was washed with H2O and MeOH. The product was eluted with 2M NH3/MeOH affording the title compound (800 mg, 90%). LCMS (method A): RT 0.29 min [M+H]+ 193.3
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2,2-dimethylpiperazine (400 mg) and triethylamine (0.59 mL) in dichloromethane (10 mL) at 0° C. was added dropwise methanesulfonyl chloride (0.30 mL). The reaction mixture was stirred at room temperature for 16 h and then quenched with water (10 mL) and extracted into dichloromethane (2×20 mL). The combined organic layers were washed with saturated aqueous brine solution (2×20 mL), dried (MgSO4) and concentrated to afford 1-methanesulfonyl-3,3-dimethyl-piperazine as a white solid (412 mg, 61%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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